1H-pyrrolo[3,2-b]pyridine-2-acetic acid
CAS No.:
Cat. No.: VC17250485
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N2O2 |
|---|---|
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 2-(1H-pyrrolo[3,2-b]pyridin-2-yl)acetic acid |
| Standard InChI | InChI=1S/C9H8N2O2/c12-9(13)5-6-4-8-7(11-6)2-1-3-10-8/h1-4,11H,5H2,(H,12,13) |
| Standard InChI Key | DQWSBJYUTGTUNE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C(N2)CC(=O)O)N=C1 |
Introduction
Structural and Physicochemical Properties
The molecular framework of 1H-pyrrolo[3,2-b]pyridine-2-acetic acid (C₉H₈N₂O₂) combines aromatic heterocycles with a carboxylic acid functional group. The pyrrole ring contributes electron-rich characteristics, while the pyridine nitrogen introduces basicity and hydrogen-bonding capability. The acetic acid substituent enhances aqueous solubility and provides a site for further chemical modification, a strategy widely employed in prodrug design .
Table 1: Key Physicochemical Properties of Pyrrolo[3,2-b]pyridine Derivatives
| Property | Value/Characteristics |
|---|---|
| Aromatic System | Bicyclic (pyrrole fused to pyridine) |
| Functional Groups | Carboxylic acid at C2 |
| Solubility | Moderate in polar solvents (e.g., DMSO, water) |
| pKa (Carboxylic Acid) | ~4.5–5.0 |
| LogP | ~1.2–1.8 |
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signatures: the pyrrole protons resonate as doublets or triplets in the δ 6.5–8.5 ppm range, while the acetic acid’s methylene group appears as a singlet near δ 3.8 ppm . Infrared spectroscopy confirms the carboxylic acid moiety through a C=O stretch at ~1700 cm⁻¹ and a broad O-H stretch between 2500–3300 cm⁻¹ .
Synthetic Methodologies and Optimization
The synthesis of pyrrolo[3,2-b]pyridine derivatives typically involves cyclization strategies or cross-coupling reactions. A representative route for analogs includes:
-
Madelung Cyclization: Reacting substituted pyridines with ketones under basic conditions to form the pyrrolopyridine core.
-
Suzuki-Miyaura Coupling: Introducing aryl groups via palladium-catalyzed cross-coupling, as demonstrated in the synthesis of tubulin inhibitors .
Table 2: Optimized Conditions for Key Synthetic Steps
| Step | Conditions | Yield Improvement Strategies |
|---|---|---|
| Cyclization | NaOH, ethanol/water, 80°C | Use acetic acid as co-solvent |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 125°C, microwave | Degas solvents to prevent Pd oxidation |
For instance, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines achieved yields up to 80% using microwave-assisted Suzuki coupling . While this specific method targets the [3,2-c] isomer, analogous approaches could be adapted for the [3,2-b] scaffold by modifying starting materials and reaction coordinates.
Biological Activities and Mechanistic Insights
Pyrrolo[3,2-b]pyridine derivatives exhibit broad bioactivity, with structure-activity relationships (SAR) heavily influenced by substitution patterns:
Antitumor Activity
Compound 10t (a [3,2-c] analog) demonstrated potent cytotoxicity against HeLa, SGC-7901, and MCF-7 cell lines (IC₅₀ = 0.12–0.21 μM) by inhibiting tubulin polymerization . At 3 μM, 10t reduced tubulin polymer mass by 62%, comparable to combretastatin A-4. Molecular docking revealed hydrogen bonds with Thrα179 and Asnβ349 residues in the colchicine binding site .
Table 3: Comparative Antiproliferative Activities
| Compound | HeLa IC₅₀ (μM) | SGC-7901 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |
|---|---|---|---|
| 10t ([3,2-c] analog) | 0.12 | 0.15 | 0.21 |
| CA-4 | 0.03 | 0.05 | 0.07 |
Kinase Inhibition
The [2,3-b] isomer derivative 4h inhibited FGFR1–3 with IC₅₀ values of 7, 9, and 25 nM, respectively, by binding to the ATP pocket. This selectivity over FGFR4 (IC₅₀ = 712 nM) highlights the impact of ring fusion position on target engagement .
Comparative Analysis with Structural Analogs
The biological profile of pyrrolopyridines varies significantly with ring fusion position and substituents:
Table 4: Structure-Activity Relationships of Selected Analogs
| Compound | Fusion Position | Key Substituent | Primary Activity |
|---|---|---|---|
| 1H-Pyrrolo[3,2-b]pyridine-2-acetic acid | [3,2-b] | C2 acetic acid | Solubility enhancer |
| 10t | [3,2-c] | 3,4,5-Trimethoxyphenyl | Tubulin inhibition |
| 4h | [2,3-b] | Dimethylaminopropyl | FGFR1–3 inhibition |
The [3,2-b] scaffold’s acetic acid group improves pharmacokinetic properties but may reduce membrane permeability compared to methylated analogs. Chlorine substituents at the 5-position (e.g., in 10b) lower synthesis yields (71%) versus methoxy groups (80% for 10c), suggesting steric effects influence reaction efficiency .
Research Applications and Future Directions
Current applications of 1H-pyrrolo[3,2-b]pyridine-2-acetic acid derivatives include:
-
Proteolysis-Targeting Chimeras (PROTACs): The acetic acid moiety serves as a linker for E3 ligase recruiters.
-
Fluorescent Probes: The conjugated system enables use in cellular imaging.
Future studies should explore:
-
Prodrug Development: Esterification of the carboxylic acid to enhance blood-brain barrier penetration.
-
Polypharmacology: Dual FGFR/tubulin inhibitors to overcome kinase inhibitor resistance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume